molecular formula C20H22N4O4S B11664072 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide

2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11664072
M. Wt: 414.5 g/mol
InChI Key: JTPZUFAQDCZVDZ-SRZZPIQSSA-N
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Description

2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a benzimidazole core linked to a trimethoxyphenyl group via a sulfanyl bridge and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.

    Introduction of Sulfanyl Group: The benzimidazole derivative is then reacted with a suitable thiol compound to introduce the sulfanyl group.

    Formation of Acetohydrazide Moiety: The intermediate product is further reacted with hydrazine hydrate to form the acetohydrazide moiety.

    Condensation with Trimethoxybenzaldehyde: Finally, the acetohydrazide derivative is condensed with 3,4,5-trimethoxybenzaldehyde under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine bond in the acetohydrazide moiety can be reduced to form amines.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological macromolecules.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets:

    Molecular Targets: It can bind to enzymes, receptors, or DNA, thereby modulating their activity.

    Pathways Involved: The compound may interfere with cellular signaling pathways, leading to apoptosis in cancer cells or inhibition of viral replication.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]benzaldehyde
  • 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]benzoic acid
  • 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]benzyl alcohol

Uniqueness

2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide stands out due to its unique combination of a benzimidazole core, a sulfanyl bridge, and a trimethoxyphenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H22N4O4S

Molecular Weight

414.5 g/mol

IUPAC Name

2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H22N4O4S/c1-24-15-8-6-5-7-14(15)22-20(24)29-12-18(25)23-21-11-13-9-16(26-2)19(28-4)17(10-13)27-3/h5-11H,12H2,1-4H3,(H,23,25)/b21-11+

InChI Key

JTPZUFAQDCZVDZ-SRZZPIQSSA-N

Isomeric SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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